molecular formula C13H19N9O2 B11500981 2-(2-methyl-2H-tetrazol-5-yl)-4,6-di(morpholin-4-yl)-1,3,5-triazine

2-(2-methyl-2H-tetrazol-5-yl)-4,6-di(morpholin-4-yl)-1,3,5-triazine

Cat. No.: B11500981
M. Wt: 333.35 g/mol
InChI Key: FETPYFHCFNJXLV-UHFFFAOYSA-N
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Description

2-(2-METHYL-2H-1,2,3,4-TETRAZOL-5-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazine core substituted with a tetrazole ring and two morpholine groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHYL-2H-1,2,3,4-TETRAZOL-5-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE typically involves multi-step organic reactions. The process begins with the formation of the triazine core, followed by the introduction of the tetrazole and morpholine groups. Common reagents used in these reactions include cyanuric chloride, sodium azide, and morpholine. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize reaction efficiency and product purity. The use of automated systems and advanced purification methods, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-METHYL-2H-1,2,3,4-TETRAZOL-5-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The morpholine groups can be substituted with other nucleophiles, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(2-METHYL-2H-1,2,3,4-TETRAZOL-5-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(2-METHYL-2H-1,2,3,4-TETRAZOL-5-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets and pathways. The compound’s tetrazole and morpholine groups can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-METHYL-2H-1,2,3,4-TETRAZOL-5-YL)-4,6-DIMETHYL-1,3,5-TRIAZINE
  • 2-(2-METHYL-2H-1,2,3,4-TETRAZOL-5-YL)-4,6-DIPHENYL-1,3,5-TRIAZINE

Uniqueness

Compared to similar compounds, 2-(2-METHYL-2H-1,2,3,4-TETRAZOL-5-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE stands out due to its dual morpholine substitution, which enhances its solubility and reactivity. This unique structure allows for a broader range of applications and more diverse chemical behavior.

Properties

Molecular Formula

C13H19N9O2

Molecular Weight

333.35 g/mol

IUPAC Name

4-[4-(2-methyltetrazol-5-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine

InChI

InChI=1S/C13H19N9O2/c1-20-18-11(17-19-20)10-14-12(21-2-6-23-7-3-21)16-13(15-10)22-4-8-24-9-5-22/h2-9H2,1H3

InChI Key

FETPYFHCFNJXLV-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4

Origin of Product

United States

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